molecular formula C9H8FNO B2457737 3-(2-Fluoro-1-hydroxyethyl)benzonitrile CAS No. 2173999-26-1

3-(2-Fluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B2457737
CAS No.: 2173999-26-1
M. Wt: 165.167
InChI Key: RIJJIEZUBXPWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a fluoro group, a hydroxyethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 3-cyanobenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of fluorinated alcohols in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-1-oxoethyl)benzonitrile.

    Reduction: Formation of 3-(2-Fluoro-1-aminoethyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-1-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-1-hydroxyethyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-1-hydroxyethyl)benzonitrile
  • 3-(2-Bromo-1-hydroxyethyl)benzonitrile
  • 3-(2-Hydroxyethyl)benzonitrile

Uniqueness

3-(2-Fluoro-1-hydroxyethyl)benzonitrile is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluoro-1-hydroxyethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJIEZUBXPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CF)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.